Methyl 3-nitrothiophene-2-carboxylate
Overview
Description
Methyl 3-nitrothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a nitro group at the third position and a carboxylate ester group at the second position
Mechanism of Action
Target of Action
Methyl 3-nitrothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s crystal structure has been analyzed , which could provide insights into its potential bioavailability and pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
The synthesis of thiophene derivatives can be influenced by various factors, including temperature and the presence of other chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-nitrothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl thiophene-2-carboxylate. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.
Another method involves the use of a Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method can be adapted to introduce the nitro group at the appropriate position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives or other oxidized forms.
Reduction: The major product is methyl 3-aminothiophene-2-carboxylate.
Substitution: Products vary depending on the nucleophile used but can include various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-nitrothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes due to its electronic properties.
Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Methyl 3-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Methyl 3-hydroxythiophene-2-carboxylate:
Methyl 3-bromothiophene-2-carboxylate: The presence of a bromine atom allows for different substitution reactions and applications in organic synthesis.
Each of these compounds has unique properties and applications, making this compound a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
methyl 3-nitrothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLFZCCIZTVFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456559 | |
Record name | Methyl 3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75735-44-3 | |
Record name | Methyl 3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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